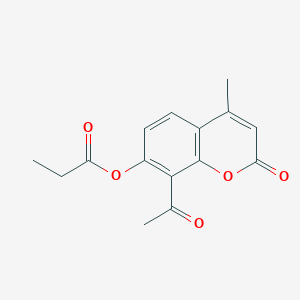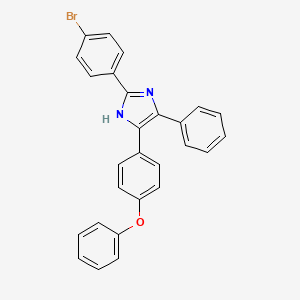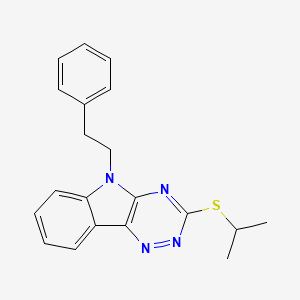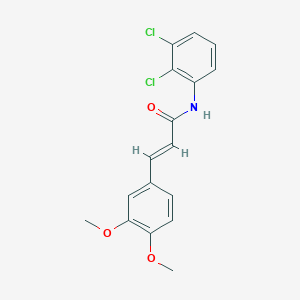
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a synthetic organic compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves the reaction of 4-methyl-7-hydroxycoumarin with propanoic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization from ethanol .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives.
Aplicaciones Científicas De Investigación
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticoagulant and anticancer activities.
Industry: Utilized in the development of dyes and optical brighteners.
Mecanismo De Acción
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Similar Compounds
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 2-furoate
- 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Uniqueness
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific propanoate ester group, which imparts distinct chemical properties and biological activities compared to other coumarin derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H14O5 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
(8-acetyl-4-methyl-2-oxochromen-7-yl) propanoate |
InChI |
InChI=1S/C15H14O5/c1-4-12(17)19-11-6-5-10-8(2)7-13(18)20-15(10)14(11)9(3)16/h5-7H,4H2,1-3H3 |
Clave InChI |
YLHGFAIOJQTGCE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15009481.png)
![1-[3'-(4-bromophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009485.png)
![2-(6-Methoxy-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl)ethanol](/img/structure/B15009499.png)
![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B15009500.png)

![4H-Cyclopenta[b]thiophene-3-carboxylic acid, 5,6-dihydro-2-[[2,2,2-trifluoro-1-[(1-oxopropyl)amino]-1-(trifluoromethyl)ethyl]amino]-, methyl ester](/img/structure/B15009508.png)

![2-fluoro-N-[(E)-(4-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B15009528.png)
![2-{[2,2-Bis(trifluoromethyl)aziridin-1-yl]oxy}acetamide](/img/structure/B15009536.png)
![(2E)-3-[4-(benzyloxy)-3-bromophenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B15009539.png)


![1-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15009554.png)
![ethyl N-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(3-methylphenyl)carbamoyl]-3,3,3-trifluoro-2-methoxyalaninate](/img/structure/B15009561.png)
